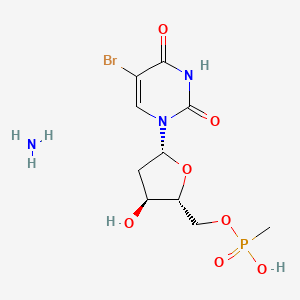
3-Amino-3-oxopropanoic acid
概述
描述
3-氨基-3-氧代丙酸,也称为丙氨酸,是一种属于羧酸类的有机化合物。它以三碳骨架上同时存在氨基和酮基为特征。
生化分析
Biochemical Properties
3-Amino-3-oxopropanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. It is known to interact with enzymes such as malonamidase E2, which is found in Bradyrhizobium japonicum . The interaction with malonamidase E2 suggests that this compound may be involved in the hydrolysis of amide bonds, contributing to the metabolism of nitrogen-containing compounds. Additionally, the presence of both amino and keto groups allows it to participate in various redox reactions and serve as a substrate for transamination reactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with malonamidase E2 can affect nitrogen metabolism within cells, potentially altering the levels of key metabolites and influencing cellular growth and differentiation . Furthermore, the compound’s ability to participate in redox reactions may impact oxidative stress responses and the overall redox state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific context of the reaction. For example, its interaction with malonamidase E2 involves the binding of the amino group to the active site of the enzyme, leading to the hydrolysis of amide bonds . This interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound may influence gene expression by acting as a signaling molecule or by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic flux and changes in the expression of genes involved in nitrogen metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic processes and support normal cellular function. At high doses, it can exhibit toxic or adverse effects, such as disruptions in nitrogen metabolism and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and nitrogen cycling. It interacts with enzymes such as malonamidase E2, which plays a role in the hydrolysis of amide bonds and the release of ammonia . This interaction is crucial for maintaining nitrogen balance within cells and tissues. Additionally, this compound may influence metabolic flux by serving as a substrate for transamination reactions, thereby affecting the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the cytoplasm may enhance its participation in metabolic reactions, while its accumulation in organelles such as mitochondria may impact energy production and redox balance.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can be found in various cellular locations, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization within these compartments can affect its activity and function, as well as its interactions with other biomolecules. For instance, its presence in the mitochondria may enhance its role in energy production and oxidative stress responses.
准备方法
合成路线和反应条件: 3-氨基-3-氧代丙酸可以通过丙二酸与氨反应合成。该过程包括将丙二酸溶解在水中,然后在保持适当的反应温度和pH值的情况下,逐渐加入氨。 然后结晶并干燥得到的产物,以获得纯的3-氨基-3-氧代丙酸 .
工业生产方法: 3-氨基-3-氧代丙酸的工业生产遵循类似的合成路线,但规模更大。 该工艺针对更高的产率和纯度进行了优化,通常涉及先进的技术,例如连续流动反应器和自动化结晶系统,以确保一致的质量和效率 .
化学反应分析
反应类型: 3-氨基-3-氧代丙酸会发生各种化学反应,包括:
氧化: 该化合物可以氧化成相应的氧代酸。
还原: 还原反应可以将酮基转化为羟基,形成氨基醇。
取代: 氨基可以参与取代反应,导致形成各种衍生物.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化锂铝等还原剂。
取代: 在受控条件下,使用酰氯和卤代烷等试剂.
主要产物:
氧化: 形成氧代酸。
还原: 形成氨基醇。
取代: 形成N-取代衍生物.
科学研究应用
3-氨基-3-氧代丙酸在科学研究中具有广泛的应用范围:
化学: 它被用作合成各种有机化合物的中间体。
生物学: 该化合物在氨基酸代谢和蛋白质合成中起作用。
医学: 它因其潜在的治疗效果以及作为药物开发的前体而被研究。
工业: 用于生产聚合物、染料和其他工业化学品.
作用机制
3-氨基-3-氧代丙酸的作用机制涉及它参与代谢途径。它作为克雷布斯循环的中间体,有助于合成神经递质、激素、辅酶和其他必需的生物分子。 该化合物的作用通过其与各种酶和代谢途径的相互作用来介导 .
类似化合物:
2-羟基-3-氧代丙酸:
3-氧代-3-苯基丙酸: 该化合物在碳骨架上连接了一个苯基,这与3-氨基-3-氧代丙酸不同.
独特性: 3-氨基-3-氧代丙酸由于其双官能团(氨基和酮基)而独一无二,这赋予了其在化学合成和生物过程中独特的反应性和多功能性。 它作为关键代谢途径的中间体的作用进一步突出了其重要性 .
相似化合物的比较
2-Hydroxy-3-Oxopropanoic Acid:
3-Oxo-3-Phenylpropanoic Acid: This compound has a phenyl group attached to the carbon backbone, differentiating it from 3-Amino-3-Oxopropanoic Acid.
Uniqueness: this compound is unique due to its dual functional groups (amino and keto), which confer distinct reactivity and versatility in chemical synthesis and biological processes. Its role as an intermediate in key metabolic pathways further highlights its significance .
属性
IUPAC Name |
3-amino-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMROBVSBIBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178002 | |
| Record name | Malonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-56-4 | |
| Record name | 3-Amino-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-Oxopropanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Malonamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALONAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30H7L7X07N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














